methanone](/img/structure/B10968199.png)
[4-(4-Chlorophenyl)piperazin-1-yl](5-methylfuran-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenyl)piperazinomethanone: is a complex organic compound that features a piperazine ring substituted with a chlorophenyl group and a furan ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)piperazinomethanone typically involves the reaction of 4-chlorophenylpiperazine with a suitable furan derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperazine or furan rings are replaced by other groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
4-(4-Chlorophenyl)piperazinomethanone: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and other medical conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which 4-(4-chlorophenyl)piperazinomethanone exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Comparison with Similar Compounds
4-(4-Chlorophenyl)piperazinomethanone: can be compared with other similar compounds, such as:
[4-(4-Chlorophenyl)-1-piperazinyl]{5-[(2-nitrophenoxy)methyl]-2-furyl}methanone: This compound features a similar piperazine and furan structure but with different substituents, leading to variations in its chemical properties and applications.
[4-(4-chlorophenyl)piperazino]{3-[5-(trifluoromethyl)-2-pyridinyl]phenyl}methanone: Another related compound with a trifluoromethyl group, which may exhibit different reactivity and biological activity.
The uniqueness of 4-(4-chlorophenyl)piperazinomethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17ClN2O2 |
|---|---|
Molecular Weight |
304.77 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-(5-methylfuran-2-yl)methanone |
InChI |
InChI=1S/C16H17ClN2O2/c1-12-2-7-15(21-12)16(20)19-10-8-18(9-11-19)14-5-3-13(17)4-6-14/h2-7H,8-11H2,1H3 |
InChI Key |
BYUOUDOWYKFTDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


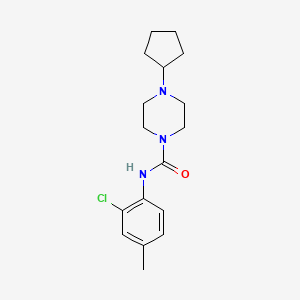
![2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-(morpholin-4-yl)acetamide](/img/structure/B10968117.png)
![N-cyclopropyl-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10968128.png)
![1-[(3-Chloro-2-methylphenyl)sulfonyl]-4-(furan-2-ylmethyl)piperazine](/img/structure/B10968133.png)
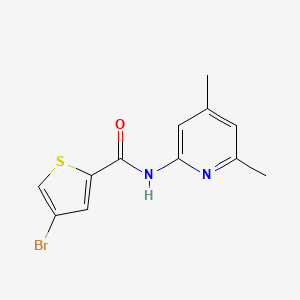
![3-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10968141.png)
![5-cyclopropyl-7-(difluoromethyl)-N-[3-(dimethylamino)propyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10968149.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10968152.png)
![(5Z)-5-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B10968156.png)
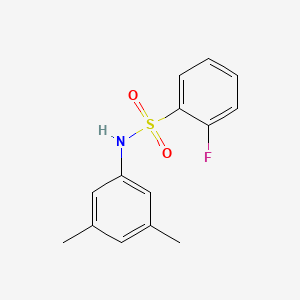
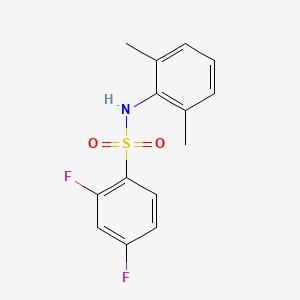
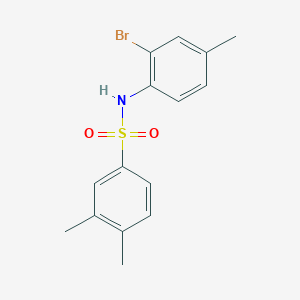
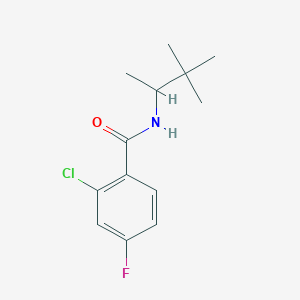
![1-{5-[(2,3-Dichlorophenyl)amino]-1,2,4-thiadiazol-3-yl}-3,3-dimethylbutan-2-one](/img/structure/B10968197.png)
